Molecular Docking: Superior Binding Affinity to CDK2 and Aromatase vs. Other Natural Compounds
In a computational study evaluating bioactive compounds from propolis, rac-1-oleoyl-3-linoleoylglycerol demonstrated the highest binding affinities to cyclin-dependent kinase 2 (CDK2) and aromatase, ranging from -10.93 to -13.18 kcal/mol [1]. This was comparable to 1,3-dipalmitin and significantly higher than other propolis constituents, suggesting a potential for cell cycle and estrogen biosynthesis inhibition [1].
comparable to 1,3-dipalmitin, higher than other propolis compounds
| Evidence Dimension | In silico binding affinity (kcal/mol) to CDK2 and aromatase |
|---|---|
| Target Compound Data | -10.93 to -13.18 kcal/mol |
| Comparator Or Baseline | 1,3-dipalmitin (-10.93 to -13.18 kcal/mol); other propolis compounds (lower affinities) |
| Quantified Difference | Ranked among the highest affinity compounds in the study |
| Conditions | GC-MS identified compounds docked against CDK2 and aromatase using molecular docking simulations [1] |
Why This Matters
This computational evidence positions 1-oleoyl-3-linoleoylglycerol as a lead scaffold for developing CDK2 or aromatase modulators, differentiating it from DAGs lacking this specific docking profile.
- [1] Synergistic Antitumor Potential of Propolis With 6-Mercaptopurine and 5-Fluorouracil. documentsdelivered.com. 2026. View Source
